

In Vivo Performance of SW43 in Pancreatic Cancer: A Comparative Analysis

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Compound of Interest

Compound Name: SW43

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of **SW43**, a novel sigma-2 receptor ligand, in a preclinical pancreatic cancer model. The data presented here is based on published findings and is intended to offer a replicated summary for further research and development.

The primary investigation into the in vivo effects of **SW43** was conducted in a syngeneic mouse model of pancreatic cancer, utilizing the Panc02 cell line in C57BL/6 mice. This model is a well-established tool for studying pancreatic ductal adenocarcinoma in an immunocompetent setting. The key findings from this research indicate that **SW43**, particularly in combination with the standard-of-care chemotherapeutic agent gemcitabine, demonstrates significant anti-tumor activity.

Comparative Efficacy of SW43 and Alternatives

Published results show that the combination of **SW43** and gemcitabine was superior to other treatment arms, leading to the stabilization of tumor volume during the treatment period. While the precise quantitative data from the initial study is not publicly available, subsequent studies using the same animal model with comparator agents provide a basis for an indirect comparison of efficacy.

Treatment Group	Dosing Regimen	Primary Endpoint	Result
SW43 + Gemcitabine	Daily SW43 + Gemcitabine	Tumor Volume	Stabilization of tumor volume during the two-week treatment period.
Gemcitabine	20 mg/kg, i.p., every three days	Tumor Weight / Volume	54% decrease in tumor weight and 36% decrease in tumor volume.[1]
Gemcitabine	100 mg/kg, Q3Dx4	Tumor Growth Delay	Statistically significant tumor growth delay.[2]
Olaparib + Gemcitabine	Not Specified	Tumor Volume	86% decrease in tumor volume compared to control. [3]

Survival Analysis

In the initial in vivo study, the combination of **SW43** with gemcitabine was reported to increase survival. For comparison, a separate study in the same Panc02 model showed that gemcitabine monotherapy extended the average survival of the mice to 20.5 days compared to 18.0 days for the untreated group.[1]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key in vivo experiments cited.

Panc02 Tumor Model

- Cell Line: Murine Panc02 pancreatic adenocarcinoma cells.[1]
- Animal Model: 8-12 week old C57B1/6 mice.[1]

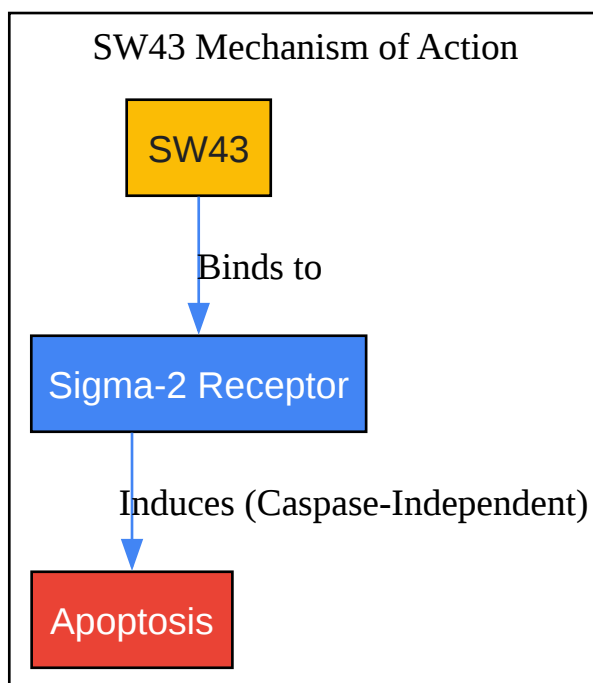
- Tumor Implantation: Subcutaneous or orthotopic injection of Panc02 cells. For the localized pancreas model, 1×10^6 Panc02 cells in 0.05mL PBS were injected into the exteriorized pancreas.[\[1\]](#)
- Tumor Volume Measurement: Tumor volume is typically calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[1\]](#) Measurements are taken at regular intervals to monitor tumor growth.

Dosing Regimens

- **SW43**: The original study administered **SW43** daily, though the precise dosage is not specified in the available literature.
- Gemcitabine (Low Dose): 20 mg/kg administered intraperitoneally (i.p.) every three days, starting 7 days after tumor cell injection.[\[1\]](#)
- Gemcitabine (High Dose): 100 mg/kg administered Q3Dx4 (every three days for four doses).[\[2\]](#)

Signaling Pathway and Experimental Workflow

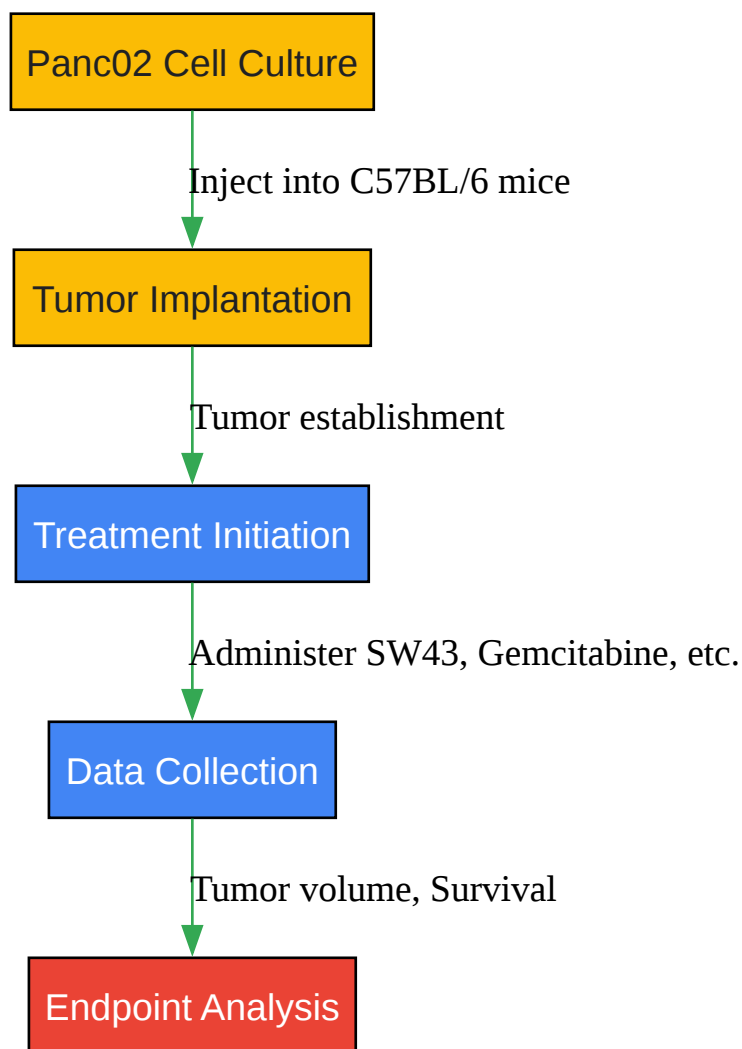
The therapeutic effect of **SW43** is attributed to its function as a sigma-2 receptor ligand, which induces apoptosis in cancer cells. The sigma-2 receptor-mediated apoptotic pathway is novel and appears to be independent of p53 and caspases.



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Caption: Mechanism of **SW43**-induced apoptosis.

The general workflow for evaluating the in vivo efficacy of **SW43** and its combination with other agents in the Panc02 mouse model is outlined below.



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Caption: In vivo experimental workflow for **SW43**.

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